2-Amino-5-(3-chlorophenyl)thiophene-3-carboxamide
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Overview
Description
2-Amino-5-(3-chlorophenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-chlorophenyl)thiophene-3-carboxamide can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-chlorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
2-Amino-5-(3-chlorophenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-chlorophenyl)thiophene-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenylthiophene-3-carboxamide
- 2-Amino-5-(4-chlorophenyl)thiophene-3-carboxamide
- 2-Amino-5-(3-bromophenyl)thiophene-3-carboxamide
Uniqueness
2-Amino-5-(3-chlorophenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its antimicrobial and anticancer properties compared to other similar compounds .
Properties
CAS No. |
61019-18-9 |
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Molecular Formula |
C11H9ClN2OS |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
2-amino-5-(3-chlorophenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-3-1-2-6(4-7)9-5-8(10(13)15)11(14)16-9/h1-5H,14H2,(H2,13,15) |
InChI Key |
XNCYGSLIRNXPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(S2)N)C(=O)N |
Origin of Product |
United States |
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